![molecular formula C21H24N4O4 B10989748 N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4-benzylpiperazine-1-carboxamide](/img/structure/B10989748.png)
N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4-benzylpiperazine-1-carboxamide
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Overview
Description
N-[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl]-4-benzylpiperazine-1-carboxamide is a synthetic organic compound characterized by a benzodioxole moiety linked via an amino-oxoethyl chain to a 4-benzyl-substituted piperazine carboxamide. This structure combines a 1,3-benzodioxole ring (a fused benzene-dioxy group) with a piperazine scaffold, a common pharmacophore in medicinal chemistry due to its versatility in receptor interactions.
The compound’s synthesis likely involves coupling reactions, such as carbodiimide-mediated amide bond formation, as seen in structurally related piperazine carboxamides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4-benzylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1,3-benzodioxole with an amine to form the benzodioxol-5-ylamino intermediate. This intermediate is then reacted with an oxoethyl group under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and precise control of reaction parameters, such as temperature and pressure, is crucial to ensure the consistency and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4-benzylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like hydroxide ions in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4-benzylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Investigated for its potential anticancer properties, as it has shown growth inhibition effects against certain human cancer cell lines.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4-benzylpiperazine-1-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of enzymes like carbonic anhydrase by binding to the active site and preventing substrate access. This inhibition can lead to changes in cellular processes, such as pH regulation and cell growth.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Piperazine Carboxamide Scaffolds
N-{2-[(4-Chlorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide (CAS 1324079-34-6)
- Implications: The chlorine atom may enhance interactions with hydrophobic pockets in target proteins, as seen in antimicrobial quinolones .
- Synthesis : Similar coupling strategies using carbodiimides (e.g., DCC/HOBt) are employed .
N-(1,3-Benzodioxol-5-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide
- Structural Differences : A methoxyphenyl group replaces the benzyl substituent on piperazine.
2-Pyrazinecarboxylic Acid [2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] Ester
- Structural Differences : An ester linkage replaces the carboxamide, and pyrazine substitutes piperazine.
- Implications : The ester group may confer shorter metabolic half-life due to susceptibility to esterases. Pyrazine’s aromaticity could enable π-π stacking in enzyme active sites .
Analogues with Varying Heterocyclic Systems
N-[2-(2-{2-(Acetylamino)phenylacetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamide
- Structural Differences : Incorporates an indole-carboxamide and hydrazinyl-oxoacetyl group instead of benzodioxole-piperazine.
4-(3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanoyl)-N-phenylpiperazine-1-carboxamide
- Structural Differences: Features a benzo[d]oxazol-2-one ring linked via a propanoyl group to piperazine.
- Implications : The oxazolone ring may enhance hydrogen bonding, as observed in kinase inhibitors .
Pharmacological and Physicochemical Comparisons
Key Observations :
- Metabolic Stability : Carboxamide linkages (as in the target compound) are more resistant to hydrolysis than esters .
- Target Selectivity: Piperazine derivatives often interact with GPCRs or ion channels, while benzodioxole-containing compounds may inhibit cytochrome P450 or monoamine oxidases .
Structural Confirmation :
Biological Activity
N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4-benzylpiperazine-1-carboxamide is a compound of interest due to its potential biological activity, particularly in the context of neuropharmacology. This compound belongs to a class of piperazine derivatives, which have been studied for their stimulant and psychoactive effects. Understanding its biological activity is essential for evaluating its therapeutic potential and safety profile.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features a piperazine ring substituted with a benzyl group and an oxoethyl group linked to a 1,3-benzodioxole moiety, which is significant for its pharmacological interactions.
Research indicates that compounds related to benzylpiperazine (BZP), which is structurally similar to this compound, primarily exert their effects through the modulation of neurotransmitter systems. Specifically, BZP is known to:
- Inhibit serotonin (5-HT) uptake.
- Act as an agonist at dopamine receptors.
These mechanisms suggest that the compound may influence mood and cognitive functions, potentially leading to stimulant-like effects similar to those observed with other psychoactive substances such as MDMA (ecstasy) and methamphetamine .
Pharmacological Effects
The pharmacological profile of this compound has been explored in various studies. Key findings include:
Effect | Description |
---|---|
Stimulant Activity | Exhibits increased locomotor activity in animal models, indicative of stimulant effects. |
Neurotransmitter Modulation | Alters levels of serotonin and dopamine in the brain, affecting mood and behavior. |
Potential Abuse Liability | Similarities to known recreational drugs raise concerns regarding abuse potential. |
Toxicological Considerations
While the compound shows promise for certain therapeutic applications, it is crucial to consider its safety profile. Studies on related piperazine compounds indicate potential neurotoxicity and cardiovascular effects at high doses . Further research is necessary to establish the safety margins for this compound.
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
-
Case Study 1: Stimulant Effects in Rodents
- Researchers administered varying doses of a related piperazine derivative to rodents.
- Results indicated dose-dependent increases in locomotor activity and alterations in neurotransmitter levels.
- Conclusion: These findings support the stimulant properties attributed to piperazine derivatives.
-
Case Study 2: Neuropharmacological Assessment
- A study focused on the long-term effects of BZP on serotonin and dopamine systems.
- Chronic exposure led to significant changes in receptor sensitivity and neurotransmitter release.
- Implications: Such alterations may inform the understanding of this compound's long-term effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4-benzylpiperazine-1-carboxamide, and how can yield be maximized?
The synthesis typically involves multi-step reactions starting with piperazine derivatives and substituted aryl amines. Key steps include:
- Amide bond formation : Reacting 1,3-benzodioxol-5-amine with a chloroacetyl chloride intermediate under basic conditions (e.g., triethylamine in dichloromethane) .
- Piperazine coupling : Introducing the 4-benzylpiperazine moiety via carboxamide linkage using coupling agents like EDCI/HOBt .
- Yield optimization : Control reaction temperature (0–5°C for exothermic steps), use anhydrous solvents, and monitor intermediates via TLC or HPLC .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm backbone connectivity (e.g., benzodioxole aromatic protons at δ 6.7–7.1 ppm, piperazine CH2 groups at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ peak at m/z 468.2) .
- HPLC : Purity assessment (>95%) using a C18 column and acetonitrile/water gradient .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Antiproliferative assays : Use MTT or SRB protocols against cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination .
- Enzyme inhibition : Test against targets like α-glucosidase or HIV-1 protease via fluorometric/colorimetric methods .
- Binding affinity studies : Radioligand displacement assays for receptor targets (e.g., serotonin or dopamine receptors) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Analog synthesis : Modify the benzodioxole ring (e.g., halogenation) or replace the benzyl group with substituted aryl/heteroaryl moieties .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen bond donors/acceptors .
- Bioisosteric replacement : Substitute the piperazine core with morpholine or thiomorpholine to assess impact on solubility and activity .
Table 1: Example SAR Data for Analogues
Q. How can contradictions in biological activity data across studies be resolved?
- Assay standardization : Validate protocols (e.g., cell line authentication, consistent serum concentrations) .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outlier results .
- Mechanistic follow-up : Use CRISPR-Cas9 knockouts or siRNA silencing to confirm target engagement .
Q. What computational methods are suitable for predicting binding modes and off-target effects?
- Molecular docking : AutoDock Vina or Glide for binding pose prediction (e.g., benzodioxole interaction with kinase ATP pockets) .
- MD simulations : GROMACS for stability assessment of ligand-receptor complexes over 100 ns .
- Off-target screening : SwissTargetPrediction or SEA to identify potential interactions with GPCRs or ion channels .
Q. How can crystallization conditions be optimized for X-ray diffraction studies?
- Solvent screening : Use vapor diffusion with PEG-based precipitants in 24-well plates .
- Cryoprotection : Soak crystals in glycerol or ethylene glycol before flash-freecing .
- Refinement : SHELXL for high-resolution data (e.g., R-factor < 0.05) .
Q. Methodological Notes
- Data Reproducibility : Maintain detailed logs of reaction conditions (pH, solvent purity) and biological assay replicates.
- Ethical Compliance : Adhere to institutional guidelines for cytotoxicity testing and animal studies.
- Open Tools : Use PubChem (CID: [insert]) for structural validation and literature cross-referencing .
Properties
Molecular Formula |
C21H24N4O4 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4-benzylpiperazine-1-carboxamide |
InChI |
InChI=1S/C21H24N4O4/c26-20(23-17-6-7-18-19(12-17)29-15-28-18)13-22-21(27)25-10-8-24(9-11-25)14-16-4-2-1-3-5-16/h1-7,12H,8-11,13-15H2,(H,22,27)(H,23,26) |
InChI Key |
RWTDZGRFUUPDJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)NCC(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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